JWH-398

Descripción general

Descripción

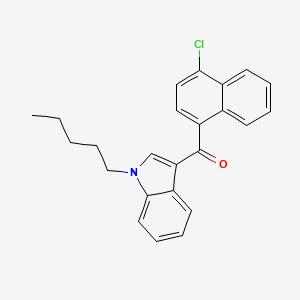

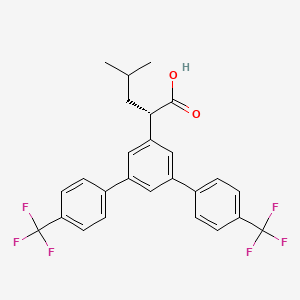

JWH 398 es un compuesto químico sintético que pertenece a la familia de los naftoilindoles. Actúa como un agonista cannabinoide tanto en el receptor cannabinoide tipo 1 como en el receptor cannabinoide tipo 2. Este compuesto fue descubierto por John W. Huffman y es conocido por sus propiedades analgésicas .

Mecanismo De Acción

JWH 398 ejerce sus efectos actuando como agonista tanto en el receptor cannabinoide tipo 1 como en el receptor cannabinoide tipo 2. Se une a estos receptores con alta afinidad, lo que lleva a la activación de varias vías de señalización intracelular. Esta activación da como resultado la modulación de la liberación de neurotransmisores, lo que contribuye a sus efectos analgésicos y psicoactivos .

Análisis Bioquímico

Biochemical Properties

JWH-398 interacts with cannabinoid receptors CB1 and CB2 . It has a mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . The interaction of this compound with these receptors influences various biochemical reactions within the body.

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with the CB1 and CB2 receptors . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a full agonist at both the CB1 and CB2 cannabinoid receptors

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de JWH 398 implica la reacción de 1-pentilindol con cloruro de 4-cloronaftoilo. La reacción generalmente ocurre en presencia de una base como la trietilamina, que facilita la formación del producto deseado. La reacción se lleva a cabo en condiciones anhidras para evitar cualquier reacción secundaria con el agua .

Métodos de producción industrial

La producción industrial de JWH 398 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos y disolventes de grado industrial, y la reacción se lleva a cabo en reactores grandes para producir cantidades significativas del compuesto. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

JWH 398 experimenta diversas reacciones químicas, que incluyen:

Oxidación: JWH 398 puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir JWH 398 en sus alcoholes correspondientes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo en condiciones controladas.

Principales productos formados

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

Química: Utilizado como estándar de referencia en química analítica para la identificación y cuantificación de cannabinoides sintéticos.

Biología: Estudiado por sus efectos en los receptores cannabinoides y su potencial como herramienta para comprender el sistema endocannabinoide.

Medicina: Investigado por sus propiedades analgésicas y posibles aplicaciones terapéuticas en el manejo del dolor.

Industria: Utilizado en el desarrollo de nuevos cannabinoides sintéticos y compuestos relacionados

Comparación Con Compuestos Similares

JWH 398 es parte de una familia más grande de cannabinoides sintéticos, que incluye:

JWH 018: Conocido por su alta potencia y uso generalizado en productos de cannabis sintéticos.

JWH 073: Similar en estructura a JWH 018 pero con propiedades farmacológicas ligeramente diferentes.

JWH 250: Otro cannabinoide sintético con afinidades de unión distintas para los receptores cannabinoides.

Singularidad de JWH 398

JWH 398 es único debido a su estructura química específica, que incluye un grupo 4-cloronaftoilo. Esta característica estructural contribuye a sus afinidades de unión y efectos farmacológicos distintos en comparación con otros cannabinoides sintéticos .

Propiedades

IUPAC Name |

(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBHGFOHXVVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156131 | |

| Record name | JWH-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292765-18-4 | |

| Record name | (4-Chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292765-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-398 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292765184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-398 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX0E95S90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does JWH-398 interact with its target and what are the downstream effects?

A: this compound is a synthetic cannabinoid that acts as a potent agonist at both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2) [, ]. While its precise mechanism of action is still under investigation, like other cannabinoid agonists, it's believed to exert its effects by binding to these receptors and modulating downstream signaling pathways. This can lead to a variety of physiological effects, including altered mood, perception, and motor function.

Q2: What is the structural characterization of this compound?

A: * IUPAC name: 1-Pentyl-3-(4-chloro-1-naphthoyl)indole * Molecular Formula: C24H22ClNO* Molecular Weight: 375.89 g/mol* Spectroscopic Data: While specific spectroscopic data isn't extensively discussed in the provided papers, common characterization techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are routinely employed to confirm the structure of synthetic cannabinoids like this compound [].

Q3: What analytical methods are used to detect this compound?

A: Several analytical methods have been successfully employed to detect and quantify this compound and its metabolites in biological samples, primarily urine. * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used in forensic toxicology and doping control to identify and quantify this compound metabolites in urine samples [, , ].* Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used for analyzing this compound and other synthetic cannabinoids in seized herbal mixtures [].* Immunoassays: While not as specific as mass spectrometry-based methods, immunoassays offer a rapid and cost-effective screening tool for detecting the presence of this compound and related compounds in urine [].

Q4: Has this compound been found in commercially available products?

A: Yes, this compound has been detected in commercially available herbal mixtures marketed as "incense" or "spice," which are often used as a legal alternative to cannabis []. Importantly, the composition of these mixtures can vary significantly, making it difficult to predict the actual content and posing risks to users who are unaware of the potential dangers.

Q5: What is known about the metabolism of this compound?

A: Research indicates that this compound undergoes extensive metabolism in the body, primarily in the liver. The primary metabolic pathways include hydroxylation of the pentyl chain and N-dealkylation, resulting in various metabolites [, ]. One specific metabolite, this compound N-(5-hydroxypentyl), has been identified and used as a target analyte in urine drug testing for this compound consumption [].

Q6: What are the potential toxicological concerns associated with this compound?

A: While specific toxicological data on this compound is limited, its use has been linked to a range of adverse effects, including acute ischemic strokes, myocardial infarction, and cardiac arrhythmias []. These severe cardiovascular events emphasize the potential dangers associated with consuming synthetic cannabinoids like this compound. Further research is needed to comprehensively evaluate the short-term and long-term toxicological effects of this compound.

Q7: What is the relationship between the structure of this compound and its activity?

A: While dedicated SAR (Structure-Activity Relationship) studies on this compound might be limited in the provided literature, it's important to note that even minor modifications to the core structure of synthetic cannabinoids can significantly alter their binding affinity, potency, and selectivity for cannabinoid receptors []. These structural changes can influence the compound's pharmacological and toxicological profiles.

Q8: Are there any regulations in place regarding this compound?

A: Due to the emergence of this compound and other synthetic cannabinoids in the illicit drug market and their potential for abuse and adverse effects, many countries, including Germany, have implemented legal controls and scheduling of these substances to mitigate their associated risks []. These regulations often involve classifying these compounds as controlled substances, making their production, sale, and possession illegal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

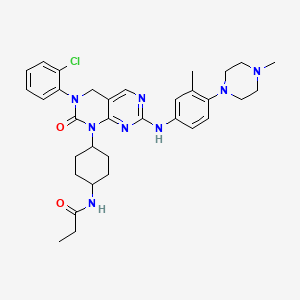

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B608209.png)

![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)